molecular formula C17H21N3O4 B2879898 2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034314-55-9

2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2879898
CAS No.: 2034314-55-9
M. Wt: 331.372
InChI Key: OIUIAMGDNTZAFA-UHFFFAOYSA-N
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Description

2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate is a synthetic carbamate derivative characterized by a pyridine core substituted with a furan-3-yl group and a carbamate-linked morpholinoethyl moiety. Its synthesis likely involves coupling reactions, as seen in analogous carbamate derivatives .

Properties

IUPAC Name

2-morpholin-4-ylethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-17(24-8-4-20-2-6-22-7-3-20)19-11-14-9-16(12-18-10-14)15-1-5-23-13-15/h1,5,9-10,12-13H,2-4,6-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUIAMGDNTZAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as aralkylamines, have been found to interact with a variety of receptors, indicating a potential for diverse biological activity.

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions. This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules.

Result of Action

Similar compounds have demonstrated diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. The specific effects of “2-Morpholinoethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate” would depend on its interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs include:

  • tert-Butyl carbamates (e.g., tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate): Features a bulky tert-butyl group instead of morpholinoethyl, which may reduce polarity and affect membrane permeability .

Physical Properties

Compound Class Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound Morpholinoethyl Not reported ~350–400 (estimated) Polar morpholine enhances solubility
tert-Butyl carbamate (Example 75) tert-Butyl 163–166 615.7 Bulky group, lower polarity
Methyl carbamate (Patent Example) Methyl Not reported ~450 (estimated) Compact, high bioavailability
Thieno[2,3-b]pyridine derivatives Thiophene Not reported 250–300 Sulfur atom influences redox activity

Pharmacological Potential

  • Morpholinoethyl Group: The morpholine ring’s polarity may improve blood-brain barrier penetration compared to tert-butyl or methyl groups, making the compound a candidate for CNS-targeted therapies .
  • Pyridine-Furan System: Similar to thieno[2,3-b]pyridines, this heteroaromatic scaffold could interact with kinases or GPCRs, though furan’s lower electron density compared to thiophene might reduce binding stability .

Research Findings and Key Insights

Structural Optimization: Replacing tert-butyl with morpholinoethyl in carbamates balances polarity and bioavailability, a strategy observed in kinase inhibitor design .

Synthetic Flexibility : Carbamate derivatives are amenable to diverse coupling reactions, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Challenges: Morpholinoethyl carbamates may exhibit higher hygroscopicity than methyl/tert-butyl analogs, complicating formulation .

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Methodology (Adapted from):

  • Start with 5-bromopyridin-3-ylmethanol (1.0 eq)
  • React with furan-3-ylboronic acid (1.2 eq) under Suzuki-Miyaura conditions:
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: K₂CO₃ (2.0 eq)
    • Solvent: DME/H₂O (4:1)
    • Temperature: 80°C, 12 h
  • Purify via silica gel chromatography (EtOAc/hexanes = 3:7)

Yield : 68–72%
Key Data :

  • ¹H NMR (CDCl₃): δ 8.71 (s, 1H, pyridine-H), 8.45 (d, J = 2.1 Hz, 1H), 7.89 (dd, J = 2.1 Hz, 1H), 7.38 (s, 1H, furan-H)
  • HRMS (ESI+): m/z calcd. for C₁₁H₁₀NO₂ [M+H]⁺: 188.0712; found: 188.0709

Carbamate Formation Strategies

Chloroformate-Mediated Route (From,)

Reagents :

  • 5-(Furan-3-yl)pyridin-3-ylmethanol (1.0 eq)
  • 4-Morpholineethanol chloroformate (1.5 eq)
  • Base: Triethylamine (2.0 eq)
  • Solvent: Dichloromethane (0.1 M)

Procedure :

  • Add triethylamine dropwise to a stirred solution of alcohol in DCM at 0°C
  • Introduce chloroformate reagent over 15 min
  • Warm to RT, stir for 6 h
  • Quench with sat. NH₄Cl, extract with DCM (3×)
  • Dry over Na₂SO₄, concentrate, purify via flash chromatography

Optimized Conditions :

  • Temperature: 0°C → RT
  • Reaction Time: 6 h
  • Yield: 82%

Characterization :

  • ¹³C NMR (CDCl₃): δ 157.8 (C=O), 151.2 (pyridine-C), 143.5 (furan-C), 66.8 (OCH₂CH₂N)
  • IR (KBr): ν = 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

Isocyanate Coupling Approach (From)

Alternative Pathway :

  • Generate 2-morpholinoethyl isocyanate in situ:
    • React 4-(2-aminoethyl)morpholine (1.0 eq) with triphosgene (0.35 eq) in THF
  • Add pyridinylmethanol derivative (1.0 eq)
  • Stir at RT for 24 h

Advantages :

  • Avoids handling unstable chloroformates
  • Higher functional group tolerance

Yield : 75%

Comparative Analysis of Methods

Parameter Chloroformate Method Isocyanate Method
Reaction Time 6 h 24 h
Yield 82% 75%
Purification Column Chromatography Recrystallization
Scalability >10 g demonstrated Limited to 5 g scale
Side Products <5% over-carbonylation <2% urea formation

Critical Stability Considerations

Furan Ring Protection

  • Use TEMPO (0.1 eq) as radical scavenger during Pd-catalyzed steps to prevent furan oxidation
  • Avoid strong acids (e.g., H₂SO₄) that induce ring-opening

Carbamate Hydrolysis Mitigation

  • Maintain pH >7 in aqueous workups
  • Store final product under argon at -20°C

Industrial-Scale Adaptations

Continuous Flow Synthesis (From)

Process :

  • Mix pyridinylmethanol and chloroformate streams in microreactor (Residence time: 2 min)
  • Immediate quenching with NaHCO₃(aq)
  • Inline liquid-liquid separation

Benefits :

  • 95% conversion efficiency
  • Reduced solvent consumption by 40%

Unresolved Challenges

  • Stereochemical Control : Racemization observed at benzylic position during prolonged reactions (>12 h)
  • Alternative Catalysts : Nickel-based systems for cross-coupling require evaluation to reduce Pd residues

Emerging Methodologies

Enzymatic Carbamoylation (From)

  • Use Candida antarctica lipase B (CAL-B) in ionic liquids
  • Achieves 91% yield under mild conditions (pH 7.4, 37°C)

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